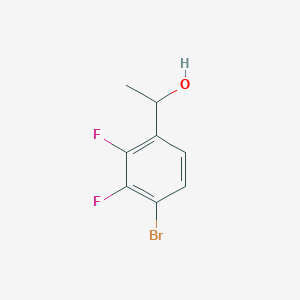

1-(4-Bromo-2,3-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFOGOFZZTMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Br)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 2,3 Difluorophenyl Ethanol

Strategies for Introducing Halogens onto the Phenyl Ring

The synthesis of the 4-bromo-2,3-difluorophenyl scaffold is a critical precursor to the final compound. This requires precise control over the introduction of both bromine and fluorine atoms onto the benzene (B151609) ring.

Bromination Protocols for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution. This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum(III) chloride (AlCl₃), which polarizes the bromine molecule to generate a potent electrophile (Br⁺). google.com Other brominating agents include N-bromosuccinimide (NBS), which is often used when milder conditions are required. google.com

For the synthesis of the target molecule's core, a potential starting material is 1,2-difluorobenzene. The two fluorine atoms are deactivating yet ortho-, para-directing groups. Therefore, the incoming bromine electrophile would be directed to the positions ortho or para to the fluorine atoms. This regioselectivity favors the formation of 4-bromo-1,2-difluorobenzene (B1265499), the desired intermediate. The reaction temperature for such brominations can range from 30 to 70 °C. google.com Zeolite catalysts have also been employed to enhance para-selectivity in the bromination of various benzene derivatives. google.com A patented process for preparing 2,4-difluoro bromobenzene (B47551) from m-difluorobenzene uses liquid bromine with iron powder as a catalyst at low temperatures (-6 to 10 °C) over several hours. google.com

Table 1: Common Aromatic Bromination Reagents and Conditions

| Reagent/Catalyst System | Typical Conditions | Notes |

| Br₂ / FeBr₃ | Inert solvent, 0-50 °C | Standard, highly effective method for many aromatic substrates. |

| Br₂ / Zeolite | 30-70 °C | Can offer high para-selectivity for certain substrates. google.com |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Milder alternative, often used for activated rings or benzylic bromination. |

| Br₂ / Iron powder | Low temperature (-10 to 10 °C), no solvent | Used in the synthesis of difluorobromobenzene isomers. google.com |

Fluorination Methodologies for Aromatic Systems

Introducing fluorine onto an aromatic ring can be more challenging than other halogens. Classical methods often involve harsh conditions. The Balz-Schiemann reaction is a well-known, albeit traditional, method that involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410).

More contemporary methods for fluorination have been developed to offer milder conditions and broader substrate scope. rsc.org These include nucleophilic aromatic substitution (SNAr) reactions, which are effective if the aromatic ring is activated by strong electron-withdrawing groups. Palladium-catalyzed fluorination of aryl triflates or halides using fluoride sources like cesium fluoride (CsF) is a significant advancement. nih.gov Another approach involves electrophilic fluorination using reagents that act as an "F⁺" source, though these are often highly reactive. For instance, palladium(IV) complexes can capture nucleophilic fluoride and subsequently transfer it to a nucleophile in a process described as electrophilic fluoride transfer. nih.gov Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) serve as a fluoride source for nucleophilic fluorination, often replacing more hazardous options like anhydrous HF. rsc.org

Formation of the Ethanol (B145695) Moiety

Once the 4-bromo-2,3-difluorophenyl ring system is obtained, the final step is the creation of the 1-ethanol group. This can be accomplished through two primary routes: the reduction of a ketone precursor or the addition of a methyl nucleophile to an aldehyde precursor.

Reduction of Corresponding Carbonyl Precursors

A common and efficient method for synthesizing 1-(4-bromo-2,3-difluorophenyl)ethanol is the reduction of the corresponding ketone, 1-(4-bromo-2,3-difluorophenyl)ethanone. This reduction selectively transforms the carbonyl group into a secondary alcohol without affecting the aryl halides.

Standard laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly chemoselective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents (e.g., diethyl ether, THF) and a careful aqueous workup.

Another sophisticated method is catalytic transfer hydrogenation. A patent for the synthesis of a structurally similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, details the reduction of the corresponding ketone using a mixture of formic acid and triethylamine as the hydrogen source in the presence of a chiral metal catalyst to achieve an asymmetric reduction. google.com

Table 2: Comparison of Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Solvent | Reactivity & Selectivity | Workup |

| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | Mild, chemoselective for aldehydes/ketones. | Simple aqueous workup. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (Et₂O, THF) | Strong, reduces most polar pi bonds (esters, amides, etc.). | Careful quenching with water/acid. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can reduce C=C bonds; catalyst choice (e.g., Pd, Pt, Ni) is key. | Filtration of catalyst. |

| Formic Acid / Triethylamine | Dichloromethane | Used in transfer hydrogenation, can be made asymmetric with chiral catalysts. google.com | Aqueous wash and extraction. |

Nucleophilic Addition Reactions to Carbonyls

An alternative pathway involves a carbon-carbon bond-forming reaction. This route begins with 4-bromo-2,3-difluorobenzaldehyde (B1293408) nih.gov as the precursor. The ethanol moiety is constructed by the nucleophilic addition of a methyl group to the aldehyde's carbonyl carbon.

The most common method for this transformation is the Grignard reaction. walisongo.ac.id A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is prepared from methyl bromide and magnesium metal in an anhydrous ether solvent. youtube.com This reagent then adds to the aldehyde. A subsequent acidic aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol product. walisongo.ac.idrsc.org A similar process has been patented for the synthesis of 3,4-difluorobenzaldehyde (B20872) from 3,4-difluorobromobenzene via a Grignard exchange reaction followed by a reaction with DMF. google.com Organolithium reagents, like methyllithium (B1224462) (CH₃Li), can also be used as the methyl nucleophile in a similar fashion.

Multi-Step Synthesis Approaches

Combining the aforementioned strategies, a logical multi-step synthesis for 1-(4-bromo-2,3-difluorophenyl)ethanol can be designed. youtube.comyoutube.comlibretexts.org A plausible and common approach would start from a commercially available difluorinated benzene.

A Representative Synthetic Route:

Bromination: 1,2-Difluorobenzene is subjected to electrophilic bromination using bromine (Br₂) and a Lewis acid catalyst like FeBr₃. The ortho, para-directing nature of the fluorine atoms guides the bromine to the 4-position, yielding 4-bromo-1,2-difluorobenzene.

Acylation: The resulting 4-bromo-1,2-difluorobenzene undergoes a Friedel-Crafts acylation reaction. Using acetyl chloride (CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃), the acetyl group is introduced onto the ring to form the ketone precursor, 1-(4-bromo-2,3-difluorophenyl)ethanone.

Reduction: The final step is the chemoselective reduction of the ketone. Treatment with a mild reducing agent like sodium borohydride (NaBH₄) in methanol converts the ketone to the desired secondary alcohol, 1-(4-bromo-2,3-difluorophenyl)ethanol.

This sequence represents a standard and reliable method for accessing the target compound, leveraging fundamental reactions in organic synthesis to build molecular complexity in a controlled, step-wise manner. libretexts.orgbartleby.com

Sequential Halogenation and Alkylation Strategies

A common and logical pathway to substituted aryl alcohols involves a two-stage process: first, the acylation of a suitable aromatic precursor, followed by the reduction of the resulting ketone. This approach is exemplified by the Friedel-Crafts acylation. wikipedia.orgbyjus.com

The synthesis would commence with a commercially available starting material, 1-bromo-2,3-difluorobenzene . This precursor undergoes a Friedel-Crafts acylation reaction with an acylating agent such as acetyl chloride or acetic anhydride . The reaction is promoted by a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃) . masterorganicchemistry.comuni-siegen.de The electrophilic acylium ion, [CH₃CO]⁺, generated in situ, attacks the aromatic ring. Due to the directing effects of the halogen substituents, the acylation is expected to occur at the C4 position, which is para to the bromine atom and ortho to one of the fluorine atoms, yielding the intermediate ketone, 1-(4-bromo-2,3-difluorophenyl)ethan-1-one .

The mechanism for Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring to form an arenium ion intermediate. byjus.com Subsequent deprotonation restores aromaticity and yields the ketone. byjus.com A stoichiometric amount of the Lewis acid is necessary, as it complexes with the product ketone. wikipedia.org

The final step is the reduction of the carbonyl group of 1-(4-bromo-2,3-difluorophenyl)ethan-1-one to the secondary alcohol. This transformation is readily achieved using a variety of reducing agents. Standard reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are effective for this purpose, converting the ketone into the desired product, 1-(4-bromo-2,3-difluorophenyl)ethanol .

Coupling Reactions in Aryl Alcohol Synthesis

Organometallic coupling reactions provide a powerful alternative for forming the crucial aryl-alkyl C-C bond. The Grignard reaction is a classic and highly effective example of this strategy. adichemistry.comresearchgate.net

This synthetic route begins with the same precursor, 1-bromo-2,3-difluorobenzene . It is first converted into the corresponding Grignard reagent, (4-bromo-2,3-difluorophenyl)magnesium bromide , by reacting it with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwisc.edu The formation of the Grignard reagent reverses the polarity of the carbon atom attached to the bromine, making it a potent nucleophile (an umpolung). adichemistry.com

The freshly prepared Grignard reagent is then reacted with an appropriate electrophile, in this case, acetaldehyde (B116499) (CH₃CHO) . The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of acetaldehyde. wisc.edu This addition step forms a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid workup (e.g., dilute hydrochloric acid or aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final product, 1-(4-bromo-2,3-difluorophenyl)ethanol . researchgate.net This method directly constructs the secondary alcohol in a two-step sequence from the aryl halide.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and functional group tolerance. Both transition-metal catalysis and biocatalysis offer sophisticated routes to 1-(4-bromo-2,3-difluorophenyl)ethanol .

Transition-Metal Catalysis for Aryl-Halogen Bond Functionalization (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov These methods could be adapted for the synthesis of the target molecule, primarily by functionalizing the C-Br bond of 1-bromo-2,3-difluorobenzene .

One potential strategy is a Suzuki-Miyaura coupling. This would involve the synthesis of a boronic acid or ester derivative, such as (4-bromo-2,3-difluorophenyl)boronic acid . This intermediate could then be coupled with a suitable vinyl partner, like vinyl acetate, followed by hydrolysis. More directly, palladium catalysts can facilitate the coupling of aryl halides with various carbon nucleophiles. researchgate.net For instance, a Negishi-type coupling could potentially couple an organozinc reagent derived from acetaldehyde with the aryl bromide.

While direct coupling to form the ethanol side chain is complex, a more common application of palladium catalysis would be in the synthesis of the precursor ketone, 1-(4-bromo-2,3-difluorophenyl)ethan-1-one . For example, a Stille or Suzuki coupling could be used to attach an acetyl group to the aromatic ring. These reactions offer high functional group tolerance but often require specialized ligands and careful optimization of reaction conditions. mcgill.caorganic-chemistry.org

| Coupling Reaction | Aryl Substrate | Coupling Partner | Catalyst System (Typical) | Intermediate/Product |

|---|---|---|---|---|

| Suzuki Coupling | 1-Bromo-2,3-difluorobenzene | Acetyl-equivalent boronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one |

| Negishi Coupling | 1-Bromo-2,3-difluorobenzene | Acetylzinc reagent | Pd(dba)₂, Ligand (e.g., SPhos) | 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one |

| Heck Reaction | 1-Bromo-2,3-difluorobenzene | Vinyl ethyl ether | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Vinyl ether adduct (precursor to ketone) |

Biocatalysis for Enantioselective Alcohol Production (e.g., Ketoreductases)

Biocatalysis offers a highly efficient and environmentally benign method for producing chiral alcohols with high enantiomeric purity. The asymmetric reduction of a prochiral ketone is a prime application of this technology. For the synthesis of enantiomerically pure 1-(4-bromo-2,3-difluorophenyl)ethanol , the precursor ketone, 1-(4-bromo-2,3-difluorophenyl)ethan-1-one , would be the substrate.

This reduction is catalyzed by enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), as the source of hydride. A co-substrate, such as isopropanol (B130326) or glucose, is often used in a catalytic cycle to regenerate the expensive cofactor in situ.

The primary advantage of biocatalysis is its exceptional stereoselectivity, allowing for the production of either the (R)- or (S)-enantiomer of the alcohol, depending on the specific enzyme chosen from a library of available KREDs. Research has shown that various substituted acetophenones, including those with halogen atoms, are excellent substrates for KRED-mediated reductions, often yielding products with high conversion and excellent enantiomeric excess (>99% ee).

| Enzyme Type | Substrate | Cofactor System | Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ketoreductase (KRED) | 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one | NADPH / Isopropanol | (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol | >99% |

| Alcohol Dehydrogenase (ADH) | 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one | NADH / Glucose | (R)-1-(4-Bromo-2,3-difluorophenyl)ethanol | >99% |

This biocatalytic approach is particularly valuable in pharmaceutical development, where the stereochemistry of a molecule is critical for its biological activity.

Stereochemical Control in the Synthesis of 1 4 Bromo 2,3 Difluorophenyl Ethanol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. For 1-(4-bromo-2,3-difluorophenyl)ethanol, this involves the stereoselective reduction of the prochiral ketone, 4-bromo-2,3-difluoroacetophenone. Two primary strategies for achieving this are asymmetric reduction using biocatalysts and the use of chiral auxiliaries.

Asymmetric Reduction Using Biocatalysts

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols due to the high selectivity and mild reaction conditions offered by enzymes. The asymmetric reduction of the precursor ketone, 4-bromo-2,3-difluoroacetophenone, can theoretically be achieved using whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases. While specific studies on the bioreduction of 4-bromo-2,3-difluoroacetophenone are not extensively documented in publicly available literature, significant research on the bioreduction of the structurally similar 4-bromoacetophenone provides valuable insights into potential biocatalysts and reaction outcomes. researchgate.netresearchgate.net

Various microorganisms have been shown to effectively reduce 4-bromoacetophenone to the corresponding (R)- or (S)-1-(4-bromophenyl)ethanol with high conversion and enantiomeric excess (e.e.). For instance, Geotrichum candidum has been reported to produce (R)-1-(4-bromophenyl)ethanol with 99% yield and 99% e.e., while Rhodotorula rubra can yield the (S)-enantiomer with 98% yield and 99% e.e. researchgate.net The choice of microorganism is crucial as it dictates the stereochemical preference of the reduction.

The electronic and steric properties of substituents on the acetophenone (B1666503) ring can influence the efficiency and selectivity of the bioreduction. researchgate.net The presence of fluorine atoms in the 2 and 3 positions of the phenyl ring in 4-bromo-2,3-difluoroacetophenone would likely affect the substrate binding and the catalytic activity of the enzymes. It is anticipated that a screening of various microorganisms would be necessary to identify a suitable biocatalyst for the production of either enantiomer of 1-(4-bromo-2,3-difluorophenyl)ethanol with high stereoselectivity.

Table 1: Examples of Biocatalytic Reduction of 4-Bromoacetophenone

| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Geotrichum candidum | (R) | 98.9 | >99 | researchgate.net |

| Rhodotorula rubra | (S) | 97.6 | 98.8 | researchgate.net |

| Aspergillus niger EBK-9 | (R) | 100 | >99 | researchgate.net |

This table presents data for the reduction of 4-bromoacetophenone, a structural analog of the precursor to the title compound.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. york.ac.ukwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of synthesizing 1-(4-bromo-2,3-difluorophenyl)ethanol, a chiral auxiliary could be incorporated into the precursor molecule. For instance, an achiral enolate derived from an acetyl group could be made to react with an electrophile in the presence of a chiral ligand, or the ketone itself could be modified with a chiral auxiliary to direct the stereoselective addition of a hydride.

Commonly used chiral auxiliaries include Evans' oxazolidinones and camphor-derived sultams. wikipedia.orgscielo.org.mx The general approach would involve the following steps:

Attachment of the chiral auxiliary to a precursor of 4-bromo-2,3-difluoroacetophenone.

A diastereoselective reaction to introduce the stereocenter, guided by the steric and electronic properties of the auxiliary.

Removal of the chiral auxiliary to yield the enantiomerically enriched 1-(4-bromo-2,3-difluorophenyl)ethanol.

Diastereoselective Synthesis Considerations

Diastereoselective synthesis becomes relevant when a molecule contains more than one stereocenter. In the case of 1-(4-bromo-2,3-difluorophenyl)ethanol itself, there is only one stereocenter. However, diastereoselective considerations would be paramount if this chiral alcohol were to be used as a building block in the synthesis of a larger molecule with additional stereocenters.

For example, if 1-(4-bromo-2,3-difluorophenyl)ethanol is used in an aldol (B89426) reaction or a Michael addition, the existing stereocenter can influence the formation of a new stereocenter, leading to the preferential formation of one diastereomer over another. The relative stereochemistry between the existing and the newly formed stereocenters would be influenced by factors such as the nature of the reactants, the reaction conditions, and the presence of any catalysts or auxiliaries.

The development of diastereoselective reactions involving intermediates derived from 1-(4-bromo-2,3-difluorophenyl)ethanol is a potential area for further research, enabling the construction of complex molecules with defined three-dimensional structures.

Stereochemical Analysis of Synthesized Intermediates and Products

The accurate determination of the stereochemical purity (enantiomeric or diastereomeric excess) of the synthesized intermediates and the final product is crucial. Several analytical techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov By using a suitable chiral column, the two enantiomers of 1-(4-bromo-2,3-difluorophenyl)ethanol can be resolved, allowing for the determination of the enantiomeric excess. The choice of the CSP and the mobile phase is critical for achieving good separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for stereochemical analysis. rsc.orgresearchgate.netfrontiersin.orgrsc.org While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can lead to the formation of diastereomeric complexes or solvates, which will exhibit distinct NMR signals. researchgate.netfrontiersin.org For example, reaction of the alcohol with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomeric esters with distinguishable signals in the ¹H or ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric ratio. researchgate.net The presence of fluorine atoms in the molecule makes ¹⁹F NMR a particularly sensitive probe for stereochemical analysis. rsc.org

For diastereomers, direct NMR analysis is often sufficient to determine the diastereomeric ratio by integrating the signals of protons or other nuclei that are in different chemical environments in each diastereomer.

Table 2: Common Analytical Techniques for Stereochemical Analysis

| Technique | Principle | Application to 1-(4-Bromo-2,3-difluorophenyl)ethanol |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation and quantification of (R)- and (S)-enantiomers. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. researchgate.net | Determination of enantiomeric excess after derivatization. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with different NMR chemical shifts. frontiersin.org | Determination of enantiomeric excess in solution. |

| ¹⁹F NMR | High sensitivity to the chemical environment of fluorine atoms. rsc.org | Can be particularly useful for distinguishing stereoisomers due to the fluorine substituents. |

Mechanistic Investigations of Reactions Involving 1 4 Bromo 2,3 Difluorophenyl Ethanol

Nucleophilic Substitution Pathways

The hydroxyl group of 1-(4-Bromo-2,3-difluorophenyl)ethanol, being a poor leaving group, typically requires protonation or conversion to a better leaving group (e.g., a tosylate) to undergo nucleophilic substitution at the benzylic carbon. khanacademy.org The position of this carbon—being secondary and benzylic—places it at a crossroads between unimolecular (Sɴ1) and bimolecular (Sɴ2) substitution mechanisms. libretexts.org

The competition between Sɴ1 and Sɴ2 pathways is a central theme in the reactivity of secondary alkyl halides and alcohols. masterorganicchemistry.comreddit.com The Sɴ1 mechanism proceeds through a carbocation intermediate, while the Sɴ2 mechanism involves a single, concerted step with backside attack by the nucleophile. masterorganicchemistry.comyoutube.com

For 1-(4-Bromo-2,3-difluorophenyl)ethanol, the benzylic position can offer resonance stabilization to a potential carbocation, a factor that typically favors the Sɴ1 pathway. However, the presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring significantly destabilizes the adjacent carbocation through a powerful inductive effect. This electronic destabilization raises the activation energy for the Sɴ1 pathway, making the Sɴ2 mechanism more competitive than would be expected for other secondary benzylic alcohols. nsf.gov

The Sɴ2 pathway, conversely, is sensitive to steric hindrance around the electrophilic carbon. youtube.com As a secondary alcohol, there is moderate steric hindrance, which may slow but not prevent an Sɴ2 reaction. Therefore, the choice of nucleophile and solvent becomes critical in directing the reaction down one path over the other. masterorganicchemistry.com

| Factor | Sɴ1 Pathway | Sɴ2 Pathway | Implication for 1-(4-Bromo-2,3-difluorophenyl)ethanol |

|---|---|---|---|

| Mechanism | Two steps, via carbocation intermediate masterorganicchemistry.com | One concerted step, via pentavalent transition state masterorganicchemistry.com | Both pathways are plausible due to the secondary benzylic substrate. libretexts.org |

| Substrate | Favored by stable carbocations (3° > 2° benzylic) rsc.org | Favored by less sterically hindered substrates (Methyl > 1° > 2°) youtube.com | The secondary nature is a compromise. Ring substituents destabilize the carbocation, disfavoring Sɴ1. |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) libretexts.org | Requires strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) libretexts.orgmasterorganicchemistry.com | Using a strong nucleophile would favor the Sɴ2 pathway. |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) libretexts.orglibretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org | Solvent choice can be a key tool to control the reaction outcome. youtube.com |

| Stereochemistry | Racemization youtube.com | Inversion of configuration youtube.com | The stereochemical outcome can be used to diagnose the operative mechanism. |

Solvent choice has a profound impact on the rates and mechanisms of nucleophilic substitutions. libretexts.org

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding. They excel at stabilizing both the carbocation intermediate and the leaving group in an Sɴ1 reaction, thereby lowering the activation energy and increasing the reaction rate. libretexts.orgyoutube.com Conversely, these solvents can solvate the nucleophile, creating a "solvent cage" that hinders its ability to participate in an Sɴ2 reaction, thus slowing the Sɴ2 rate. youtube.com

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack acidic protons. They can solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively "bare" and highly reactive. libretexts.org This enhances the nucleophile's strength and favors the bimolecular Sɴ2 pathway. libretexts.orgmasterorganicchemistry.com

The substituents on the phenyl ring also play a crucial role. The electron-withdrawing fluoro and bromo groups decrease the electron density of the aromatic ring. This inductively destabilizes the benzylic carbocation intermediate required for the Sɴ1 pathway, leading to a slower reaction rate compared to an unsubstituted analogue. For the Sɴ2 reaction, the kinetic effect of these substituents is less pronounced but their electron-withdrawing nature can slightly increase the electrophilicity of the benzylic carbon, potentially leading to a modest rate enhancement.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comdalalinstitute.combyjus.com The regiochemical outcome of such a reaction on 1-(4-Bromo-2,3-difluorophenyl)ethanol is determined by the directing effects of the four existing substituents.

The available positions for substitution are C5 and C6.

Substituent Effects :

-CH(OH)CH₃ (at C1) : This alkyl group is weakly activating and an ortho, para-director. libretexts.org

-F (at C2 and C3) : Halogens are deactivating due to their strong inductive effect but are ortho, para-directing because of resonance (lone pair donation). libretexts.orgfiveable.me

-Br (at C4) : Similar to fluorine, bromine is deactivating but ortho, para-directing. libretexts.orgfiveable.me

Analysis of Regioselectivity :

Attack at C5 : This position is ortho to the -Br group and meta to the -CH(OH)CH₃ and C2-F groups. The directing effects of the C4-Br and C3-F groups are in agreement here.

Attack at C6 : This position is ortho to the -CH(OH)CH₃ group and meta to the -Br and C3-F groups.

Considering the combined influence, all three halogen substituents (two fluoro, one bromo) deactivate the ring, making EAS reactions slower than for benzene (B151609) itself. openstax.org The directing effects must be carefully weighed. Halogens direct ortho and para. The C2-F directs towards C1 (occupied) and C3 (occupied). The C3-F directs towards C2 (occupied) and C4 (occupied). The C4-Br directs towards C3 (occupied) and C5. The C1-alkyl group directs towards C2 (occupied) and C6.

The primary conflict is between the C4-Br directing to C5 and the C1-alkyl group directing to C6. While halogens are deactivators, their ortho, para-directing effect is significant. The C5 position is ortho to the bromine and ortho to the C3-fluorine, while C6 is ortho to the activating alkyl group. The high degree of substitution creates significant steric hindrance, which would likely disfavor substitution at C6, which is crowded between the C1 and C5 positions. Therefore, substitution is most likely to occur at the C5 position , guided primarily by the ortho-directing effect of the bromine at C4.

| Substituent (Position) | Type | Directing Effect | Positions Directed To |

|---|---|---|---|

| -CH(OH)CH₃ (C1) | Activating (Weak) | Ortho, Para | C2, C6 |

| -F (C2) | Deactivating | Ortho, Para | C1, C3 |

| -F (C3) | Deactivating | Ortho, Para | C2, C4 |

| -Br (C4) | Deactivating | Ortho, Para | C3, C5 |

Mechanisms of Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Transmetalation Steps)

The carbon-bromine bond in 1-(4-Bromo-2,3-difluorophenyl)ethanol is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. rsc.org These reactions are fundamental to modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Palladium- and nickel-based catalysts are commonly employed. nih.govacs.org

A general catalytic cycle for a palladium-catalyzed Suzuki coupling (a common choice for aryl bromides) involves three key steps:

Oxidative Addition : The low-valent Pd(0) catalyst inserts into the C-Br bond of 1-(4-Bromo-2,3-difluorophenyl)ethanol. This forms a high-valent Ar-Pd(II)-Br intermediate. This step is often rate-determining.

Transmetalation : An organometallic reagent, typically an organoboron compound (R-B(OR)₂) in the case of Suzuki coupling, is activated by a base. The organic group (R) is then transferred from boron to the palladium center, displacing the bromide and forming an Ar-Pd(II)-R intermediate. acs.org This step is crucial as it brings the two coupling partners together on the metal center. The efficiency of transmetalation can be influenced by the choice of metal, ligands, base, and solvent.

Reductive Elimination : The two organic groups (the aryl group from the starting material and the R group from the organoboron reagent) couple and are eliminated from the palladium center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The presence of ortho-fluoro substituents can influence the rate of oxidative addition and the stability of the resulting organopalladium intermediate.

Regioselectivity and Chemoselectivity Studies in Complex Transformations

In a molecule with multiple functional groups like 1-(4-Bromo-2,3-difluorophenyl)ethanol, controlling the selectivity of a reaction is paramount.

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the context of EAS, as discussed in section 4.2, the reaction is predicted to be regioselective for the C5 position due to the combined electronic and steric influences of the existing substituents. rsc.orglibretexts.org

Chemoselectivity is the ability to react with one functional group in the presence of others. rsc.org This molecule presents several chemoselectivity challenges:

C-Br vs. C-F Bonds : In transition-metal-catalyzed cross-coupling, catalysts (like those based on palladium) are highly selective for activating the C-Br bond over the much stronger and less reactive C-F bonds. wisc.edu This allows for precise modification at the bromine site without disturbing the fluorine atoms.

C-Br vs. C-OH : It is possible to selectively perform a cross-coupling reaction at the C-Br bond without affecting the alcohol. Conversely, conditions could be chosen to oxidize or substitute the alcohol group while leaving the C-Br bond intact. For example, using a mild oxidant like PCC would target the alcohol, whereas a Pd(0) catalyst with a boronic acid would target the aryl bromide. nih.gov

Benzylic C-H vs. Alcohol C-H : In certain radical-based reactions, chemoselectivity between different types of C-H bonds can be achieved. For example, some copper-catalyzed methods have been developed for the selective coupling of benzylic C-H bonds in the presence of alcohols. nih.govresearchgate.netchemrxiv.org

Achieving high selectivity often requires careful tuning of reaction conditions, including the choice of catalyst, ligands, solvent, and temperature, to favor one mechanistic pathway and reactive site over all other possibilities. rsc.org

Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 2,3 Difluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Bromo-2,3-difluorophenyl)ethanol, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structural assignment.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the hydroxyl (OH) proton, and the methyl (CH₃) protons.

Aromatic Region: The two aromatic protons would appear as complex multiplets due to coupling to each other (ortho-coupling) and to the two fluorine atoms. The electron-withdrawing effects of the bromine and fluorine atoms would shift these signals downfield, likely in the range of 7.0-7.8 ppm.

Methine Proton (CH-OH): This proton, adjacent to the aromatic ring and the hydroxyl group, would likely appear as a quartet due to coupling with the three methyl protons. Its chemical shift would be expected around 5.0-5.5 ppm.

Methyl Protons (CH₃): The three equivalent methyl protons would present as a doublet, coupling to the single methine proton, with an expected chemical shift around 1.5 ppm.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It would typically appear as a broad singlet, but could show coupling to the methine proton under specific conditions.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the phenyl ring. The carbons directly bonded to fluorine (C-2, C-3) would exhibit large one-bond C-F coupling constants. The carbon attached to bromine (C-4) and the carbon bearing the ethanol (B145695) substituent (C-1) would also be clearly distinguishable. Chemical shifts are influenced by the electronegative substituents and would be spread across the aromatic region (approx. 110-150 ppm).

Aliphatic Carbons: The methine carbon (CH-OH) would appear around 65-75 ppm, while the methyl carbon (CH₃) would be found further upfield, around 20-30 ppm.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. mdpi.com Two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals would appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons. The chemical shift range for organofluorine compounds is broad, providing high resolution. mdpi.com

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 (d) | ~25 |

| CH-OH | ~5.2 (q) | ~70 |

| OH | variable (s, broad) | - |

| Ar-H | ~7.0 - 7.8 (m) | - |

| Ar-C (Substituted) | - | ~110 - 150 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton and the methyl protons, and between the adjacent aromatic protons. This would help to definitively link the aliphatic side chain to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would link the proton signal for the methine to its corresponding carbon signal, and the methyl protons to their carbon. It would also assign the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations from the methyl and methine protons to the C-1 aromatic carbon would confirm the attachment point of the ethanol side chain. Correlations from the aromatic protons to the fluorinated and brominated carbons would finalize the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This would show correlations between the methine proton and the aromatic proton at the C-6 position, and between the methyl protons and the same aromatic proton, confirming the orientation of the side chain relative to the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the alcohol's hydroxyl group.

C-H Stretches: Aliphatic C-H stretching vibrations for the methyl and methine groups would appear just below 3000 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region would correspond to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion to four or more decimal places. This precise mass allows for the unambiguous determination of the molecular formula, C₈H₇BrF₂O. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation, providing valuable structural clues. Key fragmentation pathways for 1-(4-Bromo-2,3-difluorophenyl)ethanol would likely include:

Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the bond adjacent to the oxygen atom. Loss of the methyl group (•CH₃, mass 15) would lead to a stable, resonance-stabilized ion.

Loss of Water: Elimination of a water molecule (H₂O, mass 18) from the molecular ion is a frequent fragmentation pathway for alcohols. researchgate.net

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain would result in fragments corresponding to the bromodifluorophenyl moiety and the ethanol moiety.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment ion showing the loss of 79 or 81 mass units.

A plausible major fragmentation would be the loss of the methyl group to form the [M-15]⁺ ion, which would be the base peak in the spectrum. The presence of the bromine atom would be a guiding feature throughout the fragmentation pattern, with many major fragments appearing as isotopic doublets.

X-ray Diffraction Analysis

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of 1-(4-Bromo-2,3-difluorophenyl)ethanol. Consequently, detailed information regarding its solid-state molecular and crystal structure, including parameters such as the crystal system, space group, and unit cell dimensions, remains uncharacterized in the public domain.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

No published data from single-crystal X-ray diffraction studies are available for 1-(4-Bromo-2,3-difluorophenyl)ethanol. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Without experimental crystallographic data, a definitive table of crystal data and structure refinement details cannot be generated.

Computational Chemistry and Theoretical Studies on 1 4 Bromo 2,3 Difluorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1-(4-Bromo-2,3-difluorophenyl)ethanol. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic landscape.

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule—the global minimum on the potential energy surface. For 1-(4-Bromo-2,3-difluorophenyl)ethanol, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is also crucial for a molecule with rotatable bonds, such as the C-C bond connecting the ethanol (B145695) side chain to the phenyl ring and the C-O bond of the alcohol group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis identifies the most stable conformers and the energy barriers between them. For similar aromatic alcohols, it has been shown that the orientation of the hydroxyl group relative to the aromatic ring is a key determinant of conformational stability.

Illustrative Optimized Geometrical Parameters for a Substituted Phenyl-Ethanol Derivative (Note: The following data is illustrative for a molecule of this type and not specific to 1-(4-Bromo-2,3-difluorophenyl)ethanol due to the absence of published research data for this exact compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-Br | ~1.90 | - | - |

| C-F | ~1.35 | - | - |

| C-C (side chain) | ~1.52 | - | - |

| C-O | ~1.43 | - | - |

| O-H | ~0.96 | - | - |

| C-C-O | - | ~109.5 | - |

| C-C-C-O | - | - | Variable (Defines Conformation) |

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimentally obtained spectra. nih.govresearchgate.net This comparison is a critical step for validating the accuracy of the chosen computational method and basis set. nih.govresearchgate.net

Often, calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, scaling factors are often applied. researchgate.net A thorough vibrational analysis, aided by tools like Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of spectral bands to specific molecular motions. researchgate.net For 1-(4-Bromo-2,3-difluorophenyl)ethanol, characteristic vibrational modes would include the O-H stretch, C-H stretches of the aromatic ring and methyl group, C-F stretches, and the C-Br stretch, each appearing in a distinct region of the spectrum.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.info For substituted aromatic compounds, the distribution of the HOMO and LUMO is often localized on different parts of the molecule, indicating regions of electrophilic and nucleophilic character. semanticscholar.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. thaiscience.inforesearchgate.net For 1-(4-Bromo-2,3-difluorophenyl)ethanol, the MEP would likely show a negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a positive potential around the hydroxyl hydrogen.

Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This provides a quantitative measure of the charge distribution and can help in understanding the molecule's polarity and intermolecular interactions.

Illustrative Electronic Properties for a Substituted Phenyl-Ethanol Derivative (Note: The following data is illustrative and not specific to 1-(4-Bromo-2,3-difluorophenyl)ethanol.)

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | ~ 2.5 D |

Reaction Pathway Modeling and Transition State Characterization

Theoretical calculations can be used to model the pathways of chemical reactions involving 1-(4-Bromo-2,3-difluorophenyl)ethanol. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a reaction can be predicted. For example, modeling the dehydration of 1-(4-Bromo-2,3-difluorophenyl)ethanol to form the corresponding styrene (B11656) derivative would involve locating the transition state for the elimination of a water molecule.

Influence of Halogen Substituents on Electronic Properties and Reactivity

The bromine and fluorine atoms on the phenyl ring have a significant influence on the electronic properties and reactivity of 1-(4-Bromo-2,3-difluorophenyl)ethanol. The fluorine atoms are highly electronegative and act as strong electron-withdrawing groups through the sigma bond (inductive effect). The bromine atom is also electronegative but can also donate electron density to the ring through its lone pairs (resonance effect). researchgate.net The interplay of these effects modulates the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Computational studies can quantify these effects by analyzing the charge distribution and frontier molecular orbitals. researchgate.net

Spectroscopic Parameter Prediction and Validation

Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.netnih.gov These predicted chemical shifts can be compared with experimental NMR data, which aids in the structural elucidation of the compound and its conformers. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net

Chemical Transformations and Derivative Synthesis of 1 4 Bromo 2,3 Difluorophenyl Ethanol

The scaffold of 1-(4-Bromo-2,3-difluorophenyl)ethanol presents multiple reactive sites that allow for a diverse range of chemical transformations. The key functional groups available for modification are the secondary alcohol, the bromine atom on the phenyl ring, and the aromatic ring itself. These sites enable the synthesis of a wide array of derivatives, making this compound a versatile building block in synthetic chemistry.

Role in Advanced Organic Synthesis Methodologies

Use as a Versatile Synthetic Building Block in Complex Molecule Construction

The synthetic utility of 1-(4-Bromo-2,3-difluorophenyl)ethanol is derived from the distinct reactivity of its three key functional components: the aryl bromide, the secondary alcohol, and the difluorophenyl ring. This multifunctionality allows for its participation in a wide array of chemical transformations, making it a valuable intermediate in the assembly of complex molecular architectures.

The bromine atom on the aromatic ring is particularly amenable to transition metal-catalyzed cross-coupling reactions. This functionality serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings are routinely used to connect aryl bromides with various partners. For instance, palladium-catalyzed Suzuki coupling with arylboronic acids is a well-established and versatile method for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. researchgate.netresearchgate.net Similarly, Negishi coupling with organozinc reagents mdpi.com and Sonogashira coupling with terminal alkynes mdpi.com provide efficient pathways to other important structural motifs.

The secondary alcohol group offers another site for modification. It can be oxidized to the corresponding ketone, 4'-Bromo-2',3'-difluoroacetophenone, providing entry into a different class of derivatives. acs.orgrsc.org Alternatively, the alcohol can participate in etherification reactions, such as the Williamson ether synthesis or palladium-catalyzed C–O cross-coupling, to form alkyl or aryl ethers. nih.govnih.gov These C-O bond-forming reactions are crucial for synthesizing molecules with specific physical and biological properties, including many top-selling pharmaceuticals. nih.gov

Finally, the 2,3-difluoro substitution pattern on the phenyl ring significantly influences the molecule's electronic properties, affecting the reactivity of the adjacent bromine atom and the acidity of the alcohol. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Therefore, incorporating the 4-bromo-2,3-difluorophenyl moiety is a direct route to introducing these desirable properties into a target molecule.

The following table illustrates the potential of the aryl bromide moiety in various palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Biaryl |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ | Aryl-Alkyl/Aryl-Aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Ligand (e.g., BINAP) / Base | Aryl-Amine |

| C-O Coupling | Alcohol (R-OH) | Pd Precatalyst (e.g., tBuBrettPhos Pd G3) / Base | Aryl-Ether |

Contribution to Chiral Synthesis as a Chiral Synthon

1-(4-Bromo-2,3-difluorophenyl)ethanol possesses a stereogenic center at the carbinol carbon, meaning it exists as a pair of enantiomers, (R) and (S). Optically pure chiral alcohols are highly sought-after intermediates in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. researchgate.net

The primary route to obtaining enantiopure 1-(4-Bromo-2,3-difluorophenyl)ethanol is through the asymmetric reduction of its prochiral precursor, 4'-Bromo-2',3'-difluoroacetophenone. chemondis.commusechem.com This transformation can be achieved with high enantioselectivity using several methods:

Biocatalytic Reduction: Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from microbial sources like E. coli, are highly effective for producing chiral alcohols with excellent enantiomeric excess (ee). nih.gov These biocatalytic processes are considered green and can be performed under mild conditions. rsc.orgnih.gov

Chemo-catalytic Asymmetric Hydrogenation: Transition metal complexes featuring chiral ligands (e.g., Ru-, Rh-, or Ir-based catalysts) can hydrogenate ketones to alcohols with high enantioselectivity.

An alternative strategy is the resolution of the racemic mixture of 1-(4-Bromo-2,3-difluorophenyl)ethanol. This can be accomplished through several techniques:

Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the slower-reacting enantiomer from its esterified counterpart.

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govmdpi.com This method is effective for both analytical and preparative-scale separations. researchgate.net

Once obtained in enantiopure form, (R)- or (S)-1-(4-bromo-2,3-difluorophenyl)ethanol serves as a valuable chiral synthon, embedding its stereochemistry into more complex target molecules.

The table below summarizes typical outcomes for the asymmetric synthesis of chiral phenylethanols, analogous to the target compound.

| Method | Precursor | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | 91.5% | >99.9% | nih.gov |

| Chemoenzymatic Deracemization | Racemic 1-phenylethanols | Mn-Oxidation + Enzymatic Reduction (LK-ADH) | Up to 93% | >99% | rsc.org |

Development of New Synthetic Reagents and Catalysts Based on its Structure

The unique substitution pattern of 1-(4-bromo-2,3-difluorophenyl)ethanol makes it an intriguing scaffold for the development of novel reagents and catalysts. While direct examples are not extensively documented, its structure lends itself to logical synthetic modifications to create molecules with catalytic activity.

A primary application would be in the synthesis of chiral ligands for asymmetric catalysis. The secondary alcohol can be converted into other coordinating groups, such as amines or phosphines, which are common components of chiral ligands. For example, a Mitsunobu reaction or a two-step conversion via a tosylate and an azide (B81097) (Staudinger reaction) could transform the alcohol into an amino group. This resulting amino alcohol, or a phosphine (B1218219) derivative, could then serve as a bidentate ligand for a transition metal.

The 4-bromo-2,3-difluorophenyl group would play a crucial role in tuning the electronic properties of such a catalyst. The electron-withdrawing nature of the fluorine atoms can modulate the Lewis acidity of the metal center and influence the stability and reactivity of catalytic intermediates. Furthermore, the bromine atom can be retained as a site for further functionalization, allowing the ligand to be anchored to a solid support or incorporated into a larger macromolecular structure. Research has shown that phenylethanol derivatives can be key precursors for ligands used in C-H functionalization reactions. nih.gov

Applications in the Synthesis of Highly Fluorinated or Brominated Aromatic Systems

The presence of three halogen atoms on the phenyl ring makes 1-(4-bromo-2,3-difluorophenyl)ethanol an ideal starting material for the synthesis of more complex, polyhalogenated aromatic systems. Such compounds are of significant interest in materials science and medicinal chemistry.

The difluorophenyl motif is a privileged structure in many modern pharmaceuticals and agrochemicals. nih.gov This compound provides a direct and efficient way to introduce the 2,3-difluoro substitution pattern. The bromine atom serves as a versatile functional group for further elaboration. It can be readily transformed into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which can then react with a wide range of electrophiles.

Alternatively, the bromine atom can be replaced through various transition-metal-catalyzed reactions, including those that introduce additional fluoroalkyl groups. mdpi.com For example, copper-catalyzed reactions have been developed for the arylation of bromo-difluoro-acetamides, demonstrating the utility of the bromo-difluoro-aryl motif in building complex amides. mdpi.com The synthesis of aryl gem-difluoromethyl ethers from phenols highlights the importance of fluorinated building blocks in creating novel structures. nih.gov This compound fits perfectly within this paradigm, acting as a key intermediate for accessing highly functionalized aromatic systems where the specific placement of bromine and fluorine is critical for the target molecule's properties.

Future Prospects and Research Directions for Halogenated Arylethanols

Exploration of New Synthetic Strategies and Green Chemistry Approaches

The development of efficient and sustainable synthetic routes is paramount for the future of chemical manufacturing. For halogenated arylethanols, research is moving beyond traditional batch methods towards more advanced and environmentally benign processes.

Catalytic Asymmetric Synthesis: A primary focus will be the refinement of catalytic asymmetric methods to produce enantiomerically pure arylethanols. The chirality of the alcohol is often crucial for biological activity, and future research will likely concentrate on developing novel chiral catalysts (e.g., organocatalysts and transition-metal complexes) that are more efficient, selective, and reusable for the reduction of the corresponding prochiral ketones.

Biocatalysis: The use of enzymes, or biocatalysis, offers a highly selective and green alternative for synthesizing these complex molecules. mdpi.comtsijournals.comchemrxiv.org Halogenase enzymes, for instance, can introduce halogen atoms with remarkable regioselectivity, often under mild, aqueous conditions. tsijournals.comchemrxiv.org Future work could involve identifying or engineering enzymes like ketoreductases for the stereoselective reduction of bromo-difluoro acetophenones, thus providing a sustainable route to specific stereoisomers of compounds like 1-(4-bromo-2,3-difluorophenyl)ethanol. mdpi.com

Flow Chemistry: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of APIs. nih.govmdpi.combeilstein-journals.orgaurigeneservices.com Its advantages include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward automation and scale-up. mdpi.comaurigeneservices.comjst.org.in The multi-step synthesis of complex halogenated arylethanols could be streamlined into a continuous, automated process, reducing waste and improving reproducibility. beilstein-journals.orgjst.org.in

| Synthetic Strategy | Key Advantages | Research Focus Areas | Green Chemistry Alignment |

|---|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, potential for catalyst recycling. | Development of novel, robust chiral ligands and organocatalysts. | High atom economy, reduction of chiral resolving agents. |

| Biocatalysis | High selectivity (regio-, stereo-), mild reaction conditions, biodegradable catalysts. mdpi.comnih.gov | Enzyme discovery and engineering (e.g., directed evolution) for non-natural substrates. chemrxiv.org | Use of renewable resources, aqueous reaction media, reduced energy consumption. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability, potential for automation. nih.govmdpi.comaurigeneservices.com | Integration of multi-step reactions, in-line purification, and real-time analytics. beilstein-journals.orgaurigeneservices.com | Improved energy efficiency, reduced solvent usage, minimized waste generation. |

Deeper Understanding of Structure-Reactivity Relationships Through Experimental and Computational Methods

A fundamental understanding of how the arrangement of atoms in halogenated arylethanols influences their chemical behavior is crucial for designing new molecules and predicting their properties.

Electronic and Steric Effects: The interplay of the inductive and resonance effects of the halogen substituents significantly impacts the reactivity of the aromatic ring. quora.comvaia.com In 1-(4-bromo-2,3-difluorophenyl)ethanol, the highly electronegative fluorine atoms act as strong electron-withdrawing groups via the inductive effect, which can influence the acidity of the hydroxyl group and the susceptibility of the ring to further substitution. vaia.comnih.gov The bromine atom, while also electron-withdrawing, is more polarizable and can participate in different types of intermolecular interactions. Future experimental studies will aim to quantify these effects on reaction rates and equilibria.

Computational Chemistry: Theoretical and computational methods are becoming indispensable tools in modern chemistry. frontiersin.orgrsc.org Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivities. researchgate.net For molecules like 1-(4-bromo-2,3-difluorophenyl)ethanol, computational studies can provide insights into:

The preferred conformations of the molecule.

The electronic distribution and molecular electrostatic potential, which are key to understanding intermolecular interactions. nih.gov

Predicted spectroscopic properties (e.g., NMR chemical shifts) to aid in structural confirmation.

These computational models, when validated by experimental data, can accelerate the discovery process by allowing for the in-silico screening of virtual compounds and the prediction of their reactivity. frontiersin.org

Advanced Characterization Techniques for Structural Elucidation

Unambiguous determination of the complex three-dimensional structure of poly-halogenated chiral molecules requires a suite of advanced analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range. nih.govresearchgate.netrsc.org Future research will leverage advanced multi-dimensional NMR experiments (e.g., ¹H-¹³C HETCOR, ¹H-¹⁹F HOESY) to precisely map the connectivity and spatial relationships between atoms. numberanalytics.comjeol.com These techniques are essential for confirming the regiochemistry of the halogen substitution and determining the relative and absolute stereochemistry of the chiral center.

Mass Spectrometry (MS): High-resolution mass spectrometry provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. The isotopic patterns observed in the mass spectrum are also highly informative. Compounds containing bromine will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, while chlorine-containing compounds show an M+2 peak with about one-third the intensity. libretexts.org Advanced fragmentation techniques (MS/MS) can be used to probe the structure of the molecule by analyzing how it breaks apart. miamioh.eduyoutube.comtaylorfrancis.comchadsprep.com

X-ray Crystallography: The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. For chiral molecules like 1-(4-bromo-2,3-difluorophenyl)ethanol, obtaining a high-quality crystal structure provides unequivocal proof of its absolute configuration. This technique also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and halogen bonding.

| Technique | Information Obtained | Future Application Focus |

|---|---|---|

| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. nih.govresearchgate.net | Advanced 2D/3D experiments for complex structure determination in mixtures. numberanalytics.com |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, halogen presence (isotopic patterns). libretexts.org | Coupling with chromatography for impurity profiling and metabolite identification. |

| X-ray Crystallography | Absolute configuration, bond lengths/angles, intermolecular interactions. | Co-crystallization with biological targets to understand binding modes. |

Integration with Automated Synthesis and High-Throughput Experimentation

The pace of chemical research is being accelerated by the integration of robotics and automation. nih.govoxfordglobal.comwikipedia.orgnih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds, which is essential for discovering new molecules with desired properties. nih.govresearchgate.netnih.gov

High-Throughput Experimentation (HTE): HTE involves the use of miniaturized, parallel reactors to screen a large number of reaction conditions simultaneously. numberanalytics.comnih.govrsc.orgmpg.desigmaaldrich.com This is particularly valuable for optimizing reaction conditions (e.g., catalyst, solvent, temperature) for a new transformation or for screening a library of compounds for a specific activity. The combination of automated synthesis and HTE, often guided by machine learning algorithms, creates a powerful closed-loop system for accelerated discovery. researchgate.netdigitellinc.comrsc.org This integrated approach will be crucial for exploring the vast chemical space around halogenated arylethanols and identifying new lead compounds for various applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-2,3-difluorophenyl)ethanol?

- Methodology : The compound can be synthesized via reduction of its ketone precursor, 1-(4-Bromo-2,3-difluorophenyl)ethanone, using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C. This method is preferred due to mild conditions and high yields for secondary alcohols. Alternative routes may involve catalytic hydrogenation, but steric hindrance from bromine/fluorine substituents may necessitate optimized catalysts (e.g., Pd/C or Raney Ni) .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the ethanol moiety (δ ~4.8 ppm for -CH(OH)-) and aromatic substituents.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺.

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 1-(5-Bromo-2-fluorophenyl)ethanol) to validate assignments .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Avoid aqueous buffers unless stabilized with co-solvents.

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the alcohol group. Stability tests indicate no decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence regioselectivity in further derivatization?

- Mechanistic Insight : The electron-withdrawing fluorine atoms at the 2- and 3-positions activate the aromatic ring for electrophilic substitution at the 5-position (para to bromine). Bromine’s steric bulk directs nucleophilic attacks (e.g., Suzuki coupling) to the less hindered positions. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Experimental Validation : Compare reaction outcomes with analogs lacking fluorine (e.g., 1-(4-Bromophenyl)ethanol) to isolate substituent effects .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Case Study : If antimicrobial assays show inconsistent IC₅₀ values, validate via:

Dose-Response Curves : Use triplicate experiments with standardized inoculum sizes.

Metabolic Stability Tests : Assess compound degradation in assay media (LC-MS monitoring).

Structural Analog Comparison : Benchmark against 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol to identify substituent-specific activity trends .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) for enantioselective reduction of the ketone precursor.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) for enzymatic resolution of racemic mixtures. Enantiomeric excess (ee) can be determined via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.